4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid
Description
4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxylic acid group and a tert-butoxy-oxoethyl moiety. Its tert-butoxy group enhances stability during synthesis while allowing controlled release of active metabolites under specific conditions, such as acidic hydrolysis or UV irradiation .
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)17-9(13)8-12(10(14)15)4-6-16-7-5-12/h4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACCOGYLZTWYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955560-88-9 | |
| Record name | 4-[2-(tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid typically involves the reaction of tetrahydro-2H-pyran with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the tert-butyl bromoacetate reacts with the tetrahydro-2H-pyran to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste. The use of flow microreactors also enhances the safety and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Key Observations :
- The target compound’s oxane ring distinguishes it from pyrazole- or tetrahydropyridine-based analogs, influencing rigidity and pharmacokinetic properties.
- The tert-butoxy-oxoethyl group is a common photolabile protecting moiety across analogs, enabling applications in controlled release systems .
Physicochemical Properties
- Purity : Commercial analogs (e.g., 4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid) are typically ≥95% pure, stored at 2–8°C for long-term stability .
- Quantum Yield : While bis-CNB-GABA (a related photolabile compound) exhibits a quantum yield of 0.16, the target compound’s photolysis efficiency remains unstudied but is hypothesized to depend on nitroaromatic substituents .
Biological Activity
4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid is a compound with significant structural interest due to its potential biological activities. This article aims to review the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
While specific literature on the biological activity of this compound is limited, compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Properties : Compounds with carboxylic acid groups can act as antioxidants, scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure .
Pharmacological Studies
A comprehensive review of related compounds suggests that derivatives of carboxylic acids often demonstrate significant pharmacological activities. For instance, studies on related structures have shown:
- ACE Inhibition : Certain carboxylic acid derivatives have been reported to possess potent ACE inhibitory activity, with IC50 values in the low micromolar range .
- Antimicrobial Activity : Some derivatives exhibit promising antimicrobial properties against various pathogens.
Case Studies
Despite the lack of direct studies on this compound, insights can be drawn from related research:
- Synthesis and Evaluation : A study synthesized various carboxylic acid derivatives and evaluated their biological activities. Compounds with structural similarities to this compound showed varying degrees of enzyme inhibition and antioxidant activity .
- Potential Applications : Research into similar compounds has indicated their potential use in treating conditions like hypertension and oxidative stress-related diseases.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Carboxylic Acid Derivative | Antioxidant, ACE Inhibitor | Not Available |
| Hydroxamic Acid Derivative | Carboxylic Acid Derivative | ACE Inhibitor | 0.011 |
| Ketomethylene Pentapeptide Analogue | Peptide Derivative | ACE Inhibitor | 0.0076 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
